molecular formula C11H14ClNO3S B3032612 4-(Diethylsulfamoyl)benzoyl chloride CAS No. 29171-71-9

4-(Diethylsulfamoyl)benzoyl chloride

Cat. No.: B3032612
CAS No.: 29171-71-9
M. Wt: 275.75 g/mol
InChI Key: UEUFVAGYBMRFMD-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)benzoyl chloride is an organic compound with the molecular formula C11H14ClNO3S. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a diethylsulfamoyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diethylsulfamoyl)benzoyl chloride can be synthesized through the reaction of 4-aminobenzoyl chloride with diethyl sulfamoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylsulfamoyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-(Diethylsulfamoyl)benzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form 4-(Diethylsulfamoyl)benzyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoyl derivatives such as 4-(Diethylsulfamoyl)benzamide.

    Hydrolysis: The major product is 4-(Diethylsulfamoyl)benzoic acid.

    Reduction: The major product is 4-(Diethylsulfamoyl)benzyl alcohol.

Scientific Research Applications

4-(Diethylsulfamoyl)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Diethylsulfamoyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The diethylsulfamoyl group enhances the reactivity of the benzoyl chloride group, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

4-(Diethylsulfamoyl)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

    4-Methylbenzoyl chloride: Similar in structure but with a methyl group instead of a diethylsulfamoyl group.

    4-Nitrobenzoyl chloride: Contains a nitro group, which significantly alters its reactivity and applications.

    4-Chlorobenzoyl chloride: Has a chlorine atom on the benzene ring, affecting its chemical properties and uses.

The uniqueness of this compound lies in the presence of the diethylsulfamoyl group, which imparts distinct reactivity and applications compared to other benzoyl chloride derivatives.

Properties

IUPAC Name

4-(diethylsulfamoyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-3-13(4-2)17(15,16)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUFVAGYBMRFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564971
Record name 4-(Diethylsulfamoyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29171-71-9
Record name 4-[(Diethylamino)sulfonyl]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29171-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylsulfamoyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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